molecular formula C13H16ClN5O2 B2914986 8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-89-3

8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2914986
CAS RN: 919031-89-3
M. Wt: 309.75
InChI Key: SMQIVYMWGHFNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of nitrogen mustard compounds used in chemotherapy . Nitrogen mustards are a group of alkylating agents that have the ability to form interstrand crosslinks in DNA, which prevents DNA replication and transcription .


Chemical Reactions Analysis

As an alkylating agent, similar compounds can form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription .

Scientific Research Applications

Oncology: Brain Cancer Treatment

Carmustine is primarily used in the treatment of various types of brain cancers , including glioma, glioblastoma multiforme, medulloblastoma, and astrocytoma . It functions as an alkylating agent, forming interstrand crosslinks in DNA, which inhibits DNA replication and transcription, leading to cell death .

Hematology: Stem Cell Transplantation

In hematology, Carmustine is part of the chemotherapeutic protocol for hematological stem cell transplantation . It’s used to reduce the white blood cell count in the recipient, preparing their body for the transplant .

Immunology: Lymphoma Treatment

Carmustine is also utilized in the treatment of lymphomas , both Hodgkin’s and non-Hodgkin’s types. It helps to manage these conditions by causing breaks in the DNA of cancer cells, preventing their growth and division .

Multiple Myeloma Management

For patients with multiple myeloma , Carmustine can be an effective treatment option. It’s often used in combination with other drugs to target cancerous plasma cells .

Adjuvant Chemotherapy

Carmustine can be used as an adjuvant in chemotherapy regimens. It enhances the effectiveness of other chemotherapeutic agents, especially when treating aggressive tumors .

Research on DNA Repair Mechanisms

In scientific research, Carmustine’s ability to crosslink DNA strands makes it a valuable tool for studying DNA repair mechanisms . Researchers use it to understand how cells respond to DNA damage .

Development of AGT Inhibitors

Carmustine’s efficacy is increased when used with AGT inhibitors like O6-benzylguanine. This combination is studied to improve treatment outcomes by inhibiting the DNA repair pathway that reverses the formation of DNA crosslinks .

Pharmacokinetics and Drug Resistance Studies

Lastly, Carmustine is used in studies focusing on pharmacokinetics and drug resistance . Understanding how it’s metabolized and how resistance develops can lead to the creation of more effective treatment protocols .

properties

IUPAC Name

6-(2-chloroethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-7-8(2)19-9-10(15-12(19)18(7)6-5-14)16(3)13(21)17(4)11(9)20/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQIVYMWGHFNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.